molecular formula C18H15N3O2 B2646926 methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 613660-11-0

methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2646926
CAS No.: 613660-11-0
M. Wt: 305.337
InChI Key: YXRAIEJHHPRBQI-UHFFFAOYSA-N
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Description

Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic indoloquinoxaline derivative characterized by a methyl group at the 9-position and an acetate ester moiety at the 6-position. Indoloquinoxalines are heterocyclic compounds with fused indole and quinoxaline rings, known for their planar aromatic structure and diverse biological activities.

Properties

IUPAC Name

methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-7-8-15-12(9-11)17-18(21(15)10-16(22)23-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRAIEJHHPRBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the annulation of indoles with 2-vinylanilines in the presence of iodine. This reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . The process does not require any pre-functionalization procedures for the formation of new C–C and C–N bonds, making it straightforward and efficient .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for annulation, potassium carbonate for alkylation, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with phenacyl bromides in the presence of potassium carbonate can yield 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .

Mechanism of Action

The mechanism of action of methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA or proteins. The compound can intercalate into DNA, stabilizing the duplex structure and potentially inhibiting replication or transcription processes . Additionally, it may interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The biological and physicochemical properties of indoloquinoxaline derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Activities/Applications Source
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate 9-methyl, 6-acetate C₁₉H₁₅N₃O₂ Under investigation (structural analog data suggests antitumor potential) Target compound
Methyl 2-(6-ethyl-2-methyl-6H-indolo[2,3-b]quinolin-11-yl)acetate (II) 6-ethyl, 2-methyl, 11-acetate C₂₁H₁₉N₃O₂ Cytotoxic against cancer cells (IC₅₀: 0.8–1.2 μM), apoptosis induction
2-[N'-(4-hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A9) 2-methyl, 6-hydrazino-4-hydroxy-benzylidene C₂₅H₁₈N₆O₂ Ligand for nickel complexes; potential in coordination chemistry
6H-indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide 9-chloro, 6-acetic acid hydrazide-thiocarbonyl C₂₃H₁₇ClN₆OS Not reported (structural features suggest metal chelation/reactivity)

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing vs. The target compound’s 9-methyl group provides electron-donating effects, which could stabilize the aromatic system and reduce metabolic degradation .
  • Solubility and Bioavailability : The hydrazide and thiocarbonyl groups in ’s compound may enhance water solubility but reduce oral bioavailability due to high polarity. The methyl ester in the target compound balances lipophilicity and stability, favoring absorption .

Biological Activity

Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_2

This compound features an indole and quinoxaline moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with DNA. The compound acts through DNA intercalation , where it binds non-covalently to DNA structures, disrupting normal cellular processes such as replication and transcription. This mechanism can lead to cell death , making it a candidate for anticancer therapies .

Target Pathways

  • DNA Replication Inhibition : By intercalating into DNA, the compound can hinder the replication process.
  • Transcription Disruption : It may also affect RNA synthesis by interfering with RNA polymerase activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

These findings suggest that the compound may be more effective than established chemotherapeutics in certain contexts.

Antiviral Activity

This compound has also been explored for its antiviral potential. Quinoxaline derivatives have shown activity against various viral strains:

VirusEC50 (µg/mL)Reference
Herpes Simplex Virus20
Coxsackievirus B50.09

These results highlight its potential role in antiviral therapies, particularly against herpesviruses and enteroviruses.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A study reported the synthesis of various quinoxaline derivatives, including this compound, demonstrating promising anticancer activity with low IC50 values against HCT116 and MCF7 cell lines .
  • Antiviral Screening : Another investigation highlighted the antiviral efficacy of quinoxaline derivatives against Herpes Simplex Virus (HSV) and Coxsackievirus B5, showing significant plaque reduction at low concentrations .

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